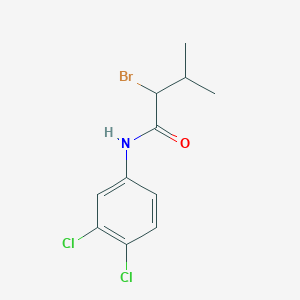

2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide

Description

2-Bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide is a halogenated amide derivative featuring a brominated butanamide backbone substituted with a 3,4-dichlorophenyl group. Its structure combines a bromine atom at the 2-position, a methyl group at the 3-position of the butanamide chain, and a dichlorinated aromatic ring linked via an amide bond. The bromine and chlorine substituents likely enhance electrophilic interactions, while the methyl group may influence steric hindrance and lipophilicity .

Properties

IUPAC Name |

2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrCl2NO/c1-6(2)10(12)11(16)15-7-3-4-8(13)9(14)5-7/h3-6,10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCPIGPJEXSCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide typically involves the reaction of 3,4-dichloroaniline with 2-bromo-3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.

Oxidation Reactions: Products include carboxylic acids or other oxidized forms.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide exhibit significant antimicrobial properties. In a study examining the structure-activity relationship of various amides, it was found that modifications to the phenyl ring can enhance antifungal activity against pathogens such as Fusarium and Rhizoctonia species. The introduction of halogen substituents, like bromine and chlorine, is known to increase lipophilicity, thus improving membrane permeability and biological activity .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, its structural analogs have been tested for their ability to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. Studies have demonstrated that halogenated compounds can effectively modulate kinase activity, suggesting a potential therapeutic role for 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide in oncology .

Fungicidal Properties

The compound has been evaluated for its fungicidal activity against various plant pathogens. In agricultural research, it was found that derivatives of N-benzyl-a-cyanoacetamide demonstrated effective preventive action against rice blast disease caused by Magnaporthe oryzae. The incorporation of the bromo and dichloro groups in the structure was linked to enhanced systemic action and reduced phytotoxicity .

Table 1: Summary of Fungicidal Activity

Synthesis and Structure-Activity Relationship Studies

The synthesis of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide involves various chemical reactions that allow for the modification of functional groups to optimize its biological activity. Key synthetic routes include:

- Suzuki Coupling Reactions : This method allows for the introduction of aryl groups onto the amide backbone, enhancing biological properties.

- Halogenation Reactions : The introduction of bromine and chlorine atoms has been shown to significantly affect the compound's efficacy against microbial strains.

Table 2: Synthetic Routes and Modifications

| Reaction Type | Description | Impact on Activity |

|---|---|---|

| Suzuki Coupling | Aryl group addition via palladium catalysis | Increased potency |

| Halogenation | Introduction of bromine/chlorine | Enhanced lipophilicity |

| Amide Formation | Reaction with appropriate carboxylic acids | Essential for bioactivity |

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide was tested against common fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, highlighting its potential as a viable agricultural fungicide.

Case Study 2: Enzyme Inhibition Profile

A pharmacological screen revealed that this compound exhibits high affinity for certain receptor types involved in neurotransmission and pain pathways. Specifically, it demonstrated an IC50 value lower than 10 nM against multiple targets, suggesting its potential use in developing analgesic medications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The amide group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Bromo-N-(3,4-Dichlorophenyl)-3-Methylbutanamide and Related Compounds

Key Differences and Implications

Backbone Flexibility vs. Rigidity : Unlike BD 1008 and BD 1047, which feature flexible ethylamine backbones, the butanamide structure of the target compound introduces conformational rigidity. This may reduce entropy penalties during receptor binding but could limit access to certain binding pockets .

Halogenation Patterns: The 3,4-dichlorophenyl group is conserved across BD 1008, BD 1047, and the target compound, underscoring its role in sigma receptor interactions. However, the additional bromine in the target compound may enhance hydrophobic interactions or alter metabolic stability compared to non-brominated analogs.

Mechanistic Insights from Structural Analogues

- Sigma Receptor Binding: BD 1008 and BD 1047 exhibit high sigma-1 receptor affinity (Ki <2 nM), attributed to their 3,4-dichlorophenyl moiety and cationic amine groups.

- Metabolic Stability: Brominated analogs often demonstrate slower hepatic clearance compared to chlorinated or non-halogenated compounds. This property could position the target compound as a longer-acting therapeutic candidate, though in vivo studies are needed to confirm this hypothesis.

Biological Activity

2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents on a phenyl ring, suggests potential biological activity, particularly in enzyme inhibition and interaction with biological targets.

The molecular formula of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide is C11H12BrCl2NO, with a molecular weight of 325.03 g/mol. The compound's structure includes a bromo group and dichlorophenyl moiety that may contribute to its biological interactions.

The mechanism of action for 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide involves its interaction with specific enzymes or receptors. The halogen atoms (bromine and chlorine) can form strong interactions with the target sites, leading to inhibition or modulation of their activity. The amide functional group may also participate in hydrogen bonding, enhancing the stability of these interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Studies have shown that 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide can inhibit certain enzymes involved in metabolic pathways. For instance, it has been used in assays to evaluate its effects on protein interactions and enzyme activities related to various diseases .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains. Further studies are needed to quantify its efficacy and mechanism against pathogens like Pseudomonas aeruginosa, where it has been tested for inhibition of type III secretion systems (T3SS) .

- Cytotoxicity : The cytotoxic effects of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide have been evaluated using cell viability assays. These studies indicate varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting potential for development as an anticancer agent .

Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Assays : In enzyme assays designed to test inhibition rates, 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide demonstrated significant inhibition of specific enzymes involved in metabolic processes. For example, it was shown to inhibit the secretion assay in Pseudomonas aeruginosa, indicating its role in blocking pathogenic mechanisms .

- Cytotoxicity Testing : In vitro studies assessed the cytotoxic effects on various cell lines. Results indicated that at certain concentrations, the compound effectively reduced cell viability, particularly in cancer cell lines. This suggests potential application as a chemotherapeutic agent .

- Case Studies : A notable case study involved using this compound in a rescue assay with mouse splenocytes to evaluate immune response modulation. The results indicated that at specific concentrations, it could enhance immune cell activity against tumor cells .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of 2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide:

| Study Type | Target Organism/Cell Line | Assay Type | Result |

|---|---|---|---|

| Enzyme Inhibition | Pseudomonas aeruginosa | Secretion Assay | Significant inhibition observed |

| Cytotoxicity | Cancer Cell Lines | Cell Viability Assay | Reduced viability at high doses |

| Immune Modulation | Mouse Splenocytes | Rescue Assay | Enhanced activity at 100 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.